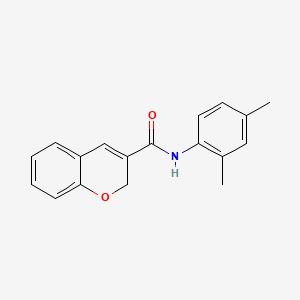

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Description

N-(2,4-Dimethylphenyl)-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a 2H-chromene core linked to a 2,4-dimethylphenyl group via an amide bond. Chromene derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound is structurally related to other chromene-3-carboxamides, which have been investigated for their pharmacological and material science applications .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-7-8-16(13(2)9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-10H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLPZZAXKIWBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene core can be oxidized to form corresponding chromanones or chromones.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Chromanones or chromones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows chemists to modify it further for various applications, making it a valuable building block in organic synthesis.

Biology

The compound has been studied for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties. For instance, studies have shown that derivatives of chromene compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways .

Table 1: Biological Activities of this compound

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential against various diseases. The compound's mechanism of action often involves interaction with enzymes or receptors that play crucial roles in disease progression, particularly in cancer treatment .

Case Study: Anticancer Activity

A study demonstrated that derivatives similar to this compound exhibited significant antitumor activity by inhibiting pathways associated with cancer cell growth. The effectiveness was measured using IC50 values against specific cancer cell lines .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings or polymers with enhanced performance characteristics. The ongoing research aims to explore its utility in various industrial formulations.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and synthesis yields of N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide and its analogs:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Compounds like N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide exhibit increased molecular weight and polarity due to chlorine atoms, which may enhance binding to polar biological targets . Imino vs. Amide Linkages: The imino group in 2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide introduces conjugation, which could alter electronic properties and redox behavior .

Synthetic Accessibility: The synthesis of 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide achieved an 86% yield using hydrochloric acid in dioxane under reflux, suggesting robust conditions for chromene-carboxamide formation .

Crystallographic and Structural Insights

- Hydrogen Bonding and Packing : In N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, N–H⋯O hydrogen bonds form chains along the crystallographic axis, a feature likely shared by carboxamides with similar substituents .

- Software Validation : Structures of related compounds have been resolved using SHELX software, emphasizing the importance of crystallographic validation for accurate structure-activity relationship studies .

Biological Activity

N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives. Its molecular formula is , with a molecular weight of approximately 271.30 g/mol. The structure features a chromene ring system with a carboxamide group and a dimethylphenyl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

- Carbonic Anhydrase Inhibition : Research indicates that similar chromene derivatives selectively inhibit tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression. The inhibition constants for these isoforms ranged from sub-micromolar to low micromolar levels, suggesting significant potential for anticancer applications .

Anticancer Properties

This compound and its derivatives have demonstrated notable anticancer activity:

- Selective Inhibition : Compounds similar to this compound exhibit selective inhibition against tumor-associated carbonic anhydrases (CA IX and CA XII), which are crucial for tumor growth and metastasis. For instance, one study reported that certain derivatives showed Ki values as low as 0.2 µM against CA IX .

- Cytotoxicity : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The cytotoxic effects were observed to be dose-dependent .

Other Biological Activities

Apart from anticancer effects, this compound may possess other biological activities such as:

- Antioxidant Activity : Some studies suggest that related chromene compounds exhibit free radical scavenging properties, which can contribute to their therapeutic potential in oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chromene-carboxamide derivatives typically involves coupling chromene-3-carboxylic acid derivatives with substituted anilines. A general approach includes:

Deprotonation : Use a base (e.g., K₂CO₃) to activate the carboxylic acid group for nucleophilic attack .

Coupling Reaction : React 2H-chromene-3-carboxylic acid with 2,4-dimethylaniline in a polar aprotic solvent (e.g., DMF or DMSO) under reflux.

Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., acetone/hexane) to obtain high-purity crystals for structural validation .

Optimization Tips :

- Vary reaction temperature (80–120°C) to balance yield and side-product formation.

- Screen bases (e.g., triethylamine vs. K₂CO₃) to improve reaction efficiency.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and chromene-aniline linkage .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O motifs) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- UV-Vis Spectroscopy : Assess electronic transitions for photophysical studies (e.g., λmax ~300–350 nm for chromene derivatives) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to positive controls (e.g., doxorubicin) .

- Antimicrobial Testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

Methodological Answer:

- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to modulate electronic effects and binding affinity .

- Chromene Ring Alterations : Replace the 2H-chromene core with coumarin or flavone scaffolds to compare activity profiles .

- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase) and validate via mutagenesis .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC; impurities >2% can skew results .

- Assay Standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare data across published studies (e.g., IC₅₀ ranges) to identify outliers and experimental variables.

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

Q. How can stability and degradation profiles be evaluated under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.

- Light Sensitivity : Store in amber vials and monitor degradation under UV light exposure.

Q. What strategies are effective in improving its solubility and bioavailability?

Methodological Answer:

Q. How can cross-disciplinary applications (e.g., materials science) be explored?

Methodological Answer:

- Fluorescence Studies : Measure quantum yield and Stokes shift for potential use as a bioimaging probe .

- Photocatalysis : Test under UV light for redox activity in pollutant degradation.

Q. What protocols ensure reproducibility in synthetic and biological data?

Methodological Answer:

- Detailed Reaction Logs : Document exact molar ratios, solvent batches, and purification steps .

- Open Data Sharing : Deposit raw NMR, XRD, and assay data in repositories like Zenodo.

- Collaborative Validation : Reproduce key findings in independent labs with blinded samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.